molecular formula C20H30N2O2 B3011052 tert-butyl N-[1-(4-phenylbut-3-enyl)-4-piperidyl]carbamate CAS No. 1353990-99-4

tert-butyl N-[1-(4-phenylbut-3-enyl)-4-piperidyl]carbamate

Cat. No.: B3011052
CAS No.: 1353990-99-4
M. Wt: 330.5 g/mol
InChI Key: AJSPRYMULFBUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-tert-Butyl (1-(4-phenylbut-3-en-1-yl)piperidin-4-yl)carbamate is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Its structure features a piperidine ring, a common motif in bioactive molecules, protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a standard protecting group in organic synthesis that safeguards the amine functionality during multi-step reactions and can be removed under mild acidic conditions . The compound's specific value lies in its potential as a synthetic intermediate. Piperidine derivatives are prevalent in the development of active pharmaceutical ingredients and are frequently investigated for their biological activity. For instance, similar piperidine-carbamate hybrids have been researched as modulators of biological targets, such as the NLRP3 inflammasome, a component of the innate immune system . Furthermore, compounds with piperidine scaffolds are explored in patent literature for modulating kinase activity, indicating their relevance in early-stage drug discovery for conditions like cancer and inflammatory diseases . Researchers may utilize this compound as a precursor in the synthesis of more complex molecules for biological screening. Safety Note: While safety data for this specific compound is not available, care should be taken as some carbamate compounds can exhibit toxicity by inhibiting acetylcholinesterase . This product is intended for research applications only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1353990-99-4

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

tert-butyl N-[1-(4-phenylbut-3-enyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)21-18-12-15-22(16-13-18)14-8-7-11-17-9-5-4-6-10-17/h4-7,9-11,18H,8,12-16H2,1-3H3,(H,21,23)

InChI Key

AJSPRYMULFBUQX-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Biological Activity

(E)-tert-Butyl (1-(4-phenylbut-3-en-1-yl)piperidin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H30N2O2
Molecular Weight330.464 g/mol
LogP4.2213
Polar Surface Area (PSA)45.06 Ų
CAS Number1353990-99-4

These properties indicate a moderate lipophilicity, which is often associated with the ability to cross biological membranes effectively.

2. Synthesis

The synthesis of (E)-tert-butyl (1-(4-phenylbut-3-en-1-yl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative substituted at the 4-position with a phenylbutene moiety. The synthesis process and specific conditions can vary, but it generally requires careful control of reaction parameters to ensure high yields and purity.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, suggesting that (E)-tert-butyl (1-(4-phenylbut-3-en-1-yl)piperidin-4-yl)carbamate may exhibit similar properties. For instance, compounds containing piperidine and phenyl groups have been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231).

In a study evaluating structural analogs, it was found that certain derivatives could enhance caspase activity significantly, indicating their role in promoting programmed cell death at concentrations as low as 1 µM .

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell survival and proliferation. For example, compounds with similar structures have been reported to influence the NF-kB and p53 pathways, which are crucial in cancer biology .

3.3 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring or the phenyl group can significantly affect potency and selectivity against cancer cells. For instance, modifications that enhance lipophilicity or alter electronic properties can improve cellular uptake and efficacy .

4. Case Studies

Several case studies have documented the biological effects of related compounds:

  • Case Study on Apoptosis Induction : A study demonstrated that certain piperidine derivatives could induce morphological changes in MDA-MB-231 cells and increase caspase activity by up to 57% at higher concentrations .
  • Antimicrobial Activity : While primarily focused on anticancer properties, some derivatives have shown promising antimicrobial activity against resistant strains such as MRSA, indicating a broader therapeutic potential .

5. Future Directions

Research into (E)-tert-butyl (1-(4-phenylbut-3-en-1-yl)piperidin-4-yl)carbamate should focus on:

  • In Vivo Studies : To confirm efficacy observed in vitro and assess pharmacokinetics.
  • Mechanistic Studies : To elucidate specific pathways involved in its anticancer effects.
  • Optimization : Further SAR studies to develop more potent derivatives with improved selectivity and reduced toxicity.

Scientific Research Applications

Medicinal Chemistry

The compound is of interest in medicinal chemistry due to its potential biological activities. Research indicates that compounds with similar structures can exhibit various pharmacological effects, such as:

  • Antidepressant Activity : Compounds with piperidine structures have been linked to antidepressant effects, suggesting that (E)-tert-butyl (1-(4-phenylbut-3-en-1-yl)piperidin-4-yl)carbamate may also have similar properties.

Drug Development

The unique structure of this compound allows for further modifications, which can lead to the development of novel therapeutic agents. For instance:

  • Synthesis of Derivatives : Modifying the tert-butyl or phenylbutene groups could yield derivatives with enhanced efficacy or reduced side effects.

Biological Interaction Studies

Understanding how (E)-tert-butyl (1-(4-phenylbut-3-en-1-yl)piperidin-4-yl)carbamate interacts with biological systems is crucial for evaluating its therapeutic potential. Key areas include:

  • Receptor Binding Studies : Investigating how the compound binds to specific receptors can elucidate its mechanism of action.

Case Study 1: Antidepressant Potential

A study examining similar piperidine derivatives found that they exhibited significant antidepressant-like effects in animal models. The structural similarities suggest that (E)-tert-butyl (1-(4-phenylbut-3-en-1-yl)piperidin-4-yl)carbamate could be evaluated for similar properties.

Case Study 2: Synthesis and Modification

Research focused on synthesizing derivatives of carbamate-based compounds has shown that small changes in structure can lead to substantial differences in biological activity. This highlights the importance of exploring various synthetic pathways for (E)-tert-butyl (1-(4-phenylbut-3-en-1-yl)piperidin-4-yl)carbamate.

Comparison with Similar Compounds

tert-Butyl (1-acetylpiperidin-4-yl)carbamate ()

  • Structural Differences : The acetyl group in this analog replaces the phenylbutenyl chain, resulting in a smaller, polar substituent.
  • Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM, followed by HCl/MeOH deprotection .
  • Functional Implications : The acetyl group may enhance solubility but reduce lipophilicity compared to the phenylbutenyl group. Pharmacologically, acetylated piperidines are common in drug design for improved bioavailability.

Silodosin-Based Arylsulfonamide Derivatives ()

  • Examples: Compound 5: tert-Butyl ((1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)piperidin-4-yl)methyl)carbamate Compounds 6–7: Pyrrolidine analogs with trifluoroethoxy phenoxy groups.
  • Structural Differences : These compounds feature aryl sulfonamide or trifluoroethoxy substituents, introducing electronegative fluorine atoms and aromatic systems.
  • Functional Implications : The trifluoroethoxy group enhances metabolic stability and receptor binding (e.g., α1A/α1D-adrenergic antagonism). In contrast, the target compound’s phenylbutenyl group may prioritize hydrophobic interactions .

tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate ()

  • Structural Differences: A chloronicotinoyl group replaces the phenylbutenyl chain, introducing a heteroaromatic ring with a chlorine atom.
  • The target compound’s alkenyl chain offers greater conformational flexibility .

tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate ()

  • Structural Differences: Features a methylsulfonyl-phenoxypyrimidinyl group, adding hydrogen-bond acceptors (sulfonyl, pyrimidine).
  • Functional Implications : The sulfonyl group improves solubility and hydrogen-bonding capacity, whereas the target compound’s phenyl group emphasizes hydrophobicity .

tert-Butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate ()

  • Structural Differences : An oxetane ring replaces the phenylbutenyl chain.
  • Functional Implications: Oxetanes are known to enhance solubility and metabolic stability by reducing cytochrome P450-mediated oxidation. The target compound’s alkenyl chain may confer different stability profiles .

Key Comparative Data

Compound Substituent Molecular Weight Key Functional Groups Potential Applications
Target Compound (E)-isomer 4-Phenylbut-3-en-1-yl (E) ~331.4 (estimated) Alkenyl, tert-butyl carbamate CNS targeting, kinase inhibition*
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl 228.3 Acetyl, carbamate Intermediate for bioactive molecules
Compound 5 () Trifluoroethoxy phenoxy ~463.4 Trifluoroethoxy, aryl sulfonamide α1A/α1D-Adrenergic antagonism
Compound Chloronicotinoyl 329.8 Chloropyridine, carbamate Heterocyclic drug scaffolds
Compound Methylsulfonyl-phenoxypyrimidine 448.5 Sulfonyl, pyrimidine Enzyme inhibition, solubility enhancement

*Inferred based on structural analogs.

Q & A

Q. What are the recommended synthetic routes for (E)-tert-Butyl (1-(4-phenylbut-3-en-1-yl)piperidin-4-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of carbamate derivatives typically involves multi-step protocols, including condensation, reduction, and protection steps. For analogous compounds (e.g., tert-butyl nitrobenzyl-piperidine carbamates), 3-nitrobenzaldehyde reacts with 4-N-BOC-aminopiperidine in dichloromethane with triethylamine as a catalyst . Key optimizations include:

  • Reaction Time : Extending stirring time from 3 hours to 18 hours improved yields from 15% to 33% in similar carbamate syntheses .
  • Purification : Silica gel column chromatography is standard for isolating intermediates and final products .
  • Solvent Choice : Chloroform or dichloromethane is preferred for solubility and stability of intermediates .

Q. How can researchers ensure structural fidelity during synthesis?

Methodological Answer: Structural confirmation relies on spectroscopic analysis:

  • 1^1H-NMR : Shifts in -CH2_2-NH- groups (e.g., 2.70 ppm for intermediates vs. 3.18–2.97 ppm for carbamates) validate successful protection .
  • ESI-MS : Real-time monitoring detects desired compounds and side products .
  • Chromatography : Purity >95% (by HPLC) is critical for downstream applications .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Safety Data Sheets (SDS) for analogous carbamates recommend:

  • PPE : Respiratory masks, nitrile gloves, and goggles to prevent inhalation/skin contact .
  • First Aid : Immediate washing with water for skin/eye exposure; medical consultation if irritation persists .
  • Storage : Stable under 25°C in inert atmospheres; incompatible with strong oxidizing agents .

Advanced Research Questions

Q. How can computational modeling (e.g., in silico) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Simulate interactions with biological targets (e.g., cholinesterase enzymes) to predict binding affinities .
  • QSAR Models : Correlate substituent effects (e.g., nitrobenzyl vs. phenylbutenyl groups) with pharmacological properties .
  • ADMET Prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity risks early in development .

Q. What experimental strategies resolve contradictions in biological activity data?

Methodological Answer:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
  • Metabolic Stability Tests : Use liver microsomes to evaluate degradation rates impacting in vitro vs. in vivo discrepancies .
  • Isomer Purity : Verify (E)-configuration via NOESY NMR to rule out stereochemical interference .

Q. How can researchers optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • Prodrug Modifications : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • LogP Adjustments : Balance lipophilicity (target LogP ~2–3) using substituents like fluorine or hydroxyl groups .
  • CYP450 Inhibition Screening : Identify metabolic liabilities using human hepatocyte assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.